

## CGI-17341: A Technical Overview of a 5-Nitroimidazole Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CGI-17341 |           |
| Cat. No.:            | B1668468  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**CGI-17341**, chemically known as 2-ethyl-5-nitro-2,3-dihydro[2,1-b]imidazo-oxazole, is a bicyclic 5-nitroimidazole derivative that has demonstrated significant antibacterial activity, particularly against Mycobacterium tuberculosis. As a member of the nitroimidazole class, which includes compounds like metronidazole, **CGI-17341** is a prodrug that requires bioreductive activation to exert its antimicrobial effects. This technical guide provides a comprehensive overview of the available data on **CGI-17341**, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation. Although promising, it is important to note that the development of **CGI-17341** was discontinued due to concerns regarding its mutagenicity.

# Core Data Summary In Vitro Antibacterial Activity

The in vitro potency of **CGI-17341** has been primarily evaluated against various strains of Mycobacterium tuberculosis, including both drug-susceptible and multidrug-resistant (MDR) isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of **CGI-17341** against Mycobacterium tuberculosis



| Bacterial Strain      | Resistance Profile  | MIC (μg/mL)[1][2][3] |
|-----------------------|---------------------|----------------------|
| M. tuberculosis H37Rv | Drug-Susceptible    | 0.1 - 0.3            |
| Clinical Isolates     | Drug-Susceptible    | 0.1 - 0.3            |
| Clinical Isolates     | Multidrug-Resistant | 0.1 - 0.3            |

Table 2: Comparative MIC Values of **CGI-17341** and Other Antitubercular Agents against M. tuberculosis H37Rv

| Compound      | MIC (μg/mL)[1][2][3] |
|---------------|----------------------|
| CGI-17341     | 0.1 - 0.3            |
| Isoniazid     | 0.025 - 0.05         |
| Rifampin      | 0.05 - 0.1           |
| Streptomycin  | 1.0 - 2.0            |
| Ciprofloxacin | 0.5 - 1.0            |
| Norfloxacin   | 1.0 - 2.0            |

Notably, the activity of **CGI-17341** is not affected by acidic pH, a condition often found within the phagolysosomes of macrophages where M. tuberculosis resides. This is in contrast to other antitubercular agents like isoniazid and ciprofloxacin, whose activity decreases at lower pH.[1] [2] Furthermore, **CGI-17341** does not exhibit cross-resistance with major first-line anti-TB drugs such as isoniazid, rifampin, streptomycin, and ethambutol.[1][2][3]

## **In Vivo Efficacy**

The in vivo efficacy of CGI-17341 has been demonstrated in a mouse model of tuberculosis.

Table 3: In Vivo Efficacy of CGI-17341 in a Mouse Model of Tuberculosis



| Parameter                 | Value                         |
|---------------------------|-------------------------------|
| 50% Effective Dose (ED50) | 7.7 mg/kg[1][2]               |
| Administration Route      | Oral Gavage[1][2]             |
| Effect on Survival Time   | Dose-dependent increase[1][2] |

### **Mechanism of Action**

As a 5-nitroimidazole, **CGI-17341** is a prodrug that requires intracellular activation by the target bacterium. The proposed mechanism of action involves a bioreductive activation pathway.



Click to download full resolution via product page

Proposed mechanism of action for CGI-17341.

The activation of nitroimidazoles in Mycobacterium tuberculosis is primarily mediated by a deazaflavin (F420)-dependent nitroreductase (Ddn). This enzyme reduces the nitro group of the compound, leading to the formation of reactive nitrogen species, including nitric oxide. These reactive species are highly cytotoxic and cause damage to essential macromolecules such as DNA and proteins, ultimately leading to bacterial cell death.

## Experimental Protocols In Vitro Susceptibility Testing: The Proportion Method

The Minimum Inhibitory Concentration (MIC) of **CGI-17341** against M. tuberculosis is typically determined using the agar proportion method.[4]





Click to download full resolution via product page

Workflow for MIC determination by the proportion method.

#### Methodology:

- Inoculum Preparation: A standardized suspension of the M. tuberculosis strain is prepared to a turbidity equivalent to a McFarland 0.5 standard.
- Drug Plate Preparation: Middlebrook 7H10 or 7H11 agar is supplemented with varying concentrations of CGI-17341. A drug-free control plate is also prepared.



- Inoculation: The drug-containing and control plates are inoculated with the bacterial suspension.
- Incubation: Plates are incubated at 37°C for 21-28 days.
- Reading and Interpretation: The number of colonies on the drug-containing plates is compared to the number on the drug-free control. The MIC is defined as the lowest concentration of the drug that inhibits more than 99% of the bacterial population.[4]

## In Vivo Efficacy Testing: Mouse Model of Tuberculosis

The in vivo activity of **CGI-17341** is assessed using a murine model of tuberculosis.[5][6][7][8] [9]



Click to download full resolution via product page



Workflow for in vivo efficacy testing in a mouse model.

#### Methodology:

- Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M. tuberculosis H37Rv.[7]
- Treatment: After a pre-determined period to allow for the establishment of infection (e.g., 10-14 days), treatment with **CGI-17341** is initiated. The compound is administered daily via oral gavage at various doses.[5] A control group receives the vehicle only.
- Monitoring: The survival of the mice is monitored daily. Body weight may also be recorded as an indicator of health.
- Endpoint Analysis: At specific time points, or upon termination of the experiment, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized. The bacterial load in these organs is quantified by plating serial dilutions of the homogenates on appropriate agar media and counting the resulting colony-forming units (CFU).[5][6][8][9]
- Data Analysis: The 50% effective dose (ED₅₀) is calculated based on the reduction in bacterial load or the increase in survival time.

## **Synthesis**

A detailed, step-by-step synthesis protocol for **CGI-17341** is not readily available in the public domain. However, based on the synthesis of structurally related bicyclic nitroimidazoles, a plausible synthetic route can be outlined. The general approach involves the reaction of a substituted nitroimidazole with an appropriate epoxide, followed by cyclization. For **CGI-17341** (2-ethyl-5-nitro-2,3-dihydro[2,1-b]imidazo-oxazole), the synthesis would likely start from a 4(5)-nitroimidazole and 1,2-epoxybutane.

## Mutagenicity

A significant factor that halted the further development of **CGI-17341** was its mutagenic potential. This is often assessed using the Ames test.

Ames Test: This is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for



histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test measures the ability of a substance to cause mutations that result in a reversion to the prototrophic state, allowing the bacteria to grow on a histidine-free medium. A positive result in the Ames test indicates that the compound is a mutagen and may therefore be a carcinogen.

### Conclusion

**CGI-17341** is a potent 5-nitroimidazole antibacterial agent with excellent in vitro activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis. Its efficacy has also been demonstrated in in vivo models of tuberculosis. The compound's mechanism of action, involving bioreductive activation, is consistent with other members of the nitroimidazole class. However, the discovery of its mutagenic properties ultimately led to the cessation of its development. Despite this, the study of **CGI-17341** has provided valuable insights into the structure-activity relationships of bicyclic nitroimidazoles and has contributed to the development of newer, non-mutagenic analogues that are currently in clinical development for the treatment of tuberculosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Measuring minimum inhibitory concentrations in mycobacteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preventive chemotherapy of tuberculosis in Cornell model mice with combinations of rifampin, isoniazid, and pyrazinamide PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery -PMC [pmc.ncbi.nlm.nih.gov]



- 7. journals.asm.org [journals.asm.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [CGI-17341: A Technical Overview of a 5-Nitroimidazole Antibacterial Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668468#cgi-17341-as-a-5-nitroimidazole-antibacterial-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com